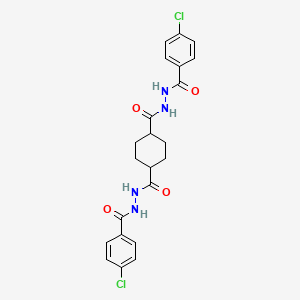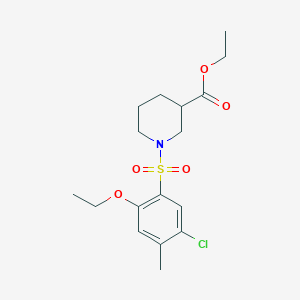
N'1,N'4-bis(4-chlorobenzoyl)-1,4-cyclohexanedicarbohydrazide
Overview
Description
N’~1~,N’~4~-bis(4-chlorobenzoyl)-1,4-cyclohexanedicarbohydrazide is a chemical compound with the molecular formula C20H20Cl2N4O4 This compound is characterized by the presence of two 4-chlorobenzoyl groups attached to a cyclohexane ring through carbohydrazide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~4~-bis(4-chlorobenzoyl)-1,4-cyclohexanedicarbohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 1,4-cyclohexanedicarbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~4~-bis(4-chlorobenzoyl)-1,4-cyclohexanedicarbohydrazide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product through recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~4~-bis(4-chlorobenzoyl)-1,4-cyclohexanedicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’~1~,N’~4~-bis(4-chlorobenzoyl)-1,4-cyclohexanedicarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’~1~,N’~4~-bis(4-chlorobenzoyl)-1,4-cyclohexanedicarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~4~-bis(4-chlorobenzoyl)succinohydrazide
- N’~1~,N’~4~-bis(4-chlorobenzoyl)terephthalohydrazide
Uniqueness
N’~1~,N’~4~-bis(4-chlorobenzoyl)-1,4-cyclohexanedicarbohydrazide is unique due to its cyclohexane core, which imparts distinct steric and electronic properties compared to similar compounds with different central structures. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
1-N',4-N'-bis(4-chlorobenzoyl)cyclohexane-1,4-dicarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O4/c23-17-9-5-15(6-10-17)21(31)27-25-19(29)13-1-2-14(4-3-13)20(30)26-28-22(32)16-7-11-18(24)12-8-16/h5-14H,1-4H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEVDQRNLBNEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NNC(=O)C2=CC=C(C=C2)Cl)C(=O)NNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-bromo-2-ethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride](/img/structure/B4230524.png)

![N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B4230536.png)
![1-(4-methoxybenzyl)-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4230542.png)
![N-cyclopentyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4230550.png)
![2-[3-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4230552.png)
amino]benzamide](/img/structure/B4230564.png)
![1-(3,4-Dimethoxybenzoyl)-3-(furan-2-YL)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4230568.png)
![1-ETHYL-3-[4-(4-METHOXYANILINO)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4230587.png)
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4230592.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-hydroxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4230596.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylnaphthalene-2-sulfonamide](/img/structure/B4230614.png)
